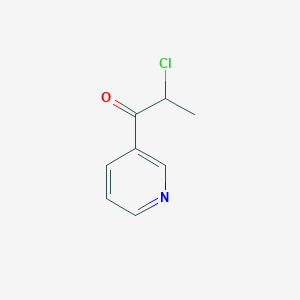
2-Chloro-1-(3-pyridinyl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(3-pyridinyl)-1-propanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and chemical synthesis. This compound is also known as 3-Pyridyl-2-chloropropionyl chloride or PCP and is a colorless liquid with a pungent odor.
作用机制
The mechanism of action of 2-Chloro-1-(3-pyridinyl)-1-propanone involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
生化和生理效应
In addition to its anti-inflammatory and analgesic properties, 2-Chloro-1-(3-pyridinyl)-1-propanone has also been found to exhibit other biochemical and physiological effects. For instance, it has been shown to possess antitumor and antimicrobial activities, making it a potential candidate for the development of new drugs for the treatment of cancer and infectious diseases.
实验室实验的优点和局限性
One of the advantages of using 2-Chloro-1-(3-pyridinyl)-1-propanone in lab experiments is its high potency and selectivity towards COX enzymes, making it an ideal tool for studying the mechanisms of inflammation and pain. However, one of the limitations of using this compound is its toxicity, which can pose a significant risk to researchers if not handled properly.
未来方向
There are several future directions for the research and development of 2-Chloro-1-(3-pyridinyl)-1-propanone. One of the potential directions is the development of new drugs for the treatment of inflammatory diseases such as arthritis and osteoarthritis. Another potential direction is the development of new antimicrobial agents to combat the growing problem of antibiotic resistance. Additionally, this compound can also be used in the synthesis of new organic compounds for various applications in the chemical industry.
合成方法
The synthesis of 2-Chloro-1-(3-pyridinyl)-1-propanone involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form 3-pyridinecarbonyl chloride. This intermediate is then reacted with chloropropanone in the presence of a catalyst such as triethylamine to yield 2-Chloro-1-(3-pyridinyl)-1-propanone.
科学研究应用
2-Chloro-1-(3-pyridinyl)-1-propanone has found numerous applications in scientific research. One of its significant applications is in the field of medicinal chemistry. This compound has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases.
属性
CAS 编号 |
106430-50-6 |
|---|---|
产品名称 |
2-Chloro-1-(3-pyridinyl)-1-propanone |
分子式 |
C8H8ClNO |
分子量 |
169.61 g/mol |
IUPAC 名称 |
2-chloro-1-pyridin-3-ylpropan-1-one |
InChI |
InChI=1S/C8H8ClNO/c1-6(9)8(11)7-3-2-4-10-5-7/h2-6H,1H3 |
InChI 键 |
FYCWIBLLNBAKIQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CN=CC=C1)Cl |
规范 SMILES |
CC(C(=O)C1=CN=CC=C1)Cl |
同义词 |
1-Propanone, 2-chloro-1-(3-pyridinyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



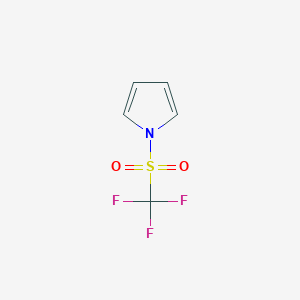


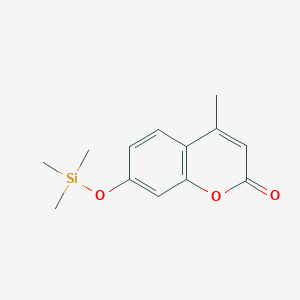




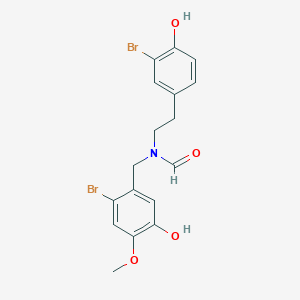


![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)
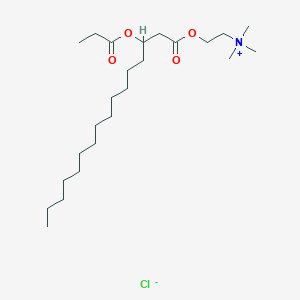
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)